5,7-DICHLOROQUINOLIN-8-YL BENZOATE

Description

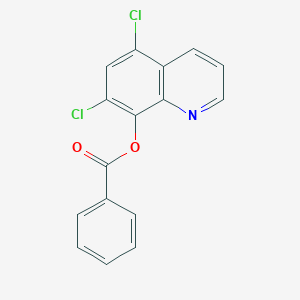

5,7-Dichloroquinolin-8-yl benzoate is a synthetic ester derivative of 5,7-dichloro-8-hydroxyquinoline (CAS: 773-76-2), a halogenated quinoline with a molecular formula of C₉H₅Cl₂NO. The parent compound, 5,7-dichloro-8-hydroxyquinoline, is a phenolic heterocycle featuring a quinoline backbone substituted with chlorine atoms at positions 5 and 7, and a hydroxyl group at position 8 . Esterification of the hydroxyl group with benzoic acid yields this compound, enhancing its lipophilicity and stability compared to the parent hydroxyquinoline.

This compound belongs to the broader class of 8-hydroxyquinoline derivatives, which are widely utilized in analytical chemistry (e.g., metal chelation), pharmaceuticals (antimicrobial and anticancer applications), and materials science . The synthesis typically involves reacting 5,7-dichloro-8-hydroxyquinoline with benzoyl chloride or benzoic anhydride under alkaline conditions, analogous to methods described for related acetamide derivatives .

Properties

CAS No. |

18193-10-7 |

|---|---|

Molecular Formula |

C16H9Cl2NO2 |

Molecular Weight |

318.2 g/mol |

IUPAC Name |

(5,7-dichloroquinolin-8-yl) benzoate |

InChI |

InChI=1S/C16H9Cl2NO2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)21-16(20)10-5-2-1-3-6-10/h1-9H |

InChI Key |

ULENYZCLSHUPHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE typically involves the chlorination of 8-hydroxyquinoline followed by benzoylation. The process begins with the dissolution of 8-hydroxyquinoline in a suitable solvent such as acetic acid. Chlorine gas is then bubbled through the solution until the desired level of chlorination is achieved. The resulting 5,7-dichloro-8-hydroxyquinoline is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,7-DICHLOROQUINOLIN-8-YL BENZOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinoline derivatives .

Scientific Research Applications

5,7-DICHLOROQUINOLIN-8-YL BENZOATE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-DICHLOROQUINOLIN-8-YL BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Halogenated Derivatives

- 5,7-Dibromoquinolin-8-yl benzoate: Bromine substituents increase molecular weight and polarizability compared to chlorine, enhancing halogen-halogen interactions (e.g., Br···Br vs. Cl···Cl contacts) in crystal lattices . This may improve thermal stability but reduce solubility in polar solvents.

- Chlorine vs. Bromine Effects: The electron-withdrawing nature of chlorine (vs. bromine) may slightly reduce the quinoline ring’s electron density, influencing reactivity in metal coordination or electrophilic substitution .

Non-Halogenated Analogues

- 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride: Methyl groups at positions 5 and 7 introduce steric hindrance and electron-donating effects, altering hydrogen-bonding patterns (e.g., C–H···O vs. Cl···Cl interactions) and crystal packing compared to halogenated derivatives .

Benzoate vs. Methyl Esters

- Methyl 2,4-dihydroxy-6-methyl benzoate: The absence of a quinoline backbone limits metal-chelating capacity, but methyl esters generally exhibit faster enzymatic hydrolysis than benzoate esters, impacting metabolic pathways . In contrast, the benzoate group in this compound may confer resistance to esterase-mediated degradation, prolonging bioavailability.

Crystallographic and Physicochemical Properties

- Crystal Packing: Halogenated quinolines (e.g., 5,7-dichloro) exhibit Cl···Cl (3.47 Å) and π–π interactions (3.57 Å centroid separation), stabilizing lattice structures . In contrast, methyl-substituted analogues rely on C–H···O hydrogen bonds .

- Solubility : The benzoate ester’s lipophilicity (logP ~3.5 estimated) exceeds that of the hydroxyl parent (logP ~2.1), favoring membrane permeability but reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.